N1-Acetyl Triethylenetetramine Trihydrochloride is a synthetic compound characterized by its complex molecular structure, which includes multiple nitrogen atoms and a distinctive acetyl group. This compound is often utilized in pharmaceutical and biochemical research due to its unique properties. The chemical formula for N1-Acetyl Triethylenetetramine Trihydrochloride is C8H23Cl3N4O, and it possesses a CAS number of 1429850-43-0. Its trihydrochloride form indicates that it contains three hydrochloride groups, which contribute to its solubility and stability in aqueous solutions .
Research indicates that N1-Acetyl Triethylenetetramine Trihydrochloride exhibits notable biological activities, particularly in the context of chelation therapy. It has been studied for its potential effectiveness in treating conditions related to heavy metal toxicity, such as lead or mercury poisoning. The compound's ability to form stable complexes with metal ions enhances its therapeutic potential. Furthermore, preliminary studies suggest that it may have antioxidant properties, contributing to cellular protection against oxidative stress .
The synthesis of N1-Acetyl Triethylenetetramine Trihydrochloride typically involves several steps:
These methods highlight the compound's synthetic versatility and adaptability for various applications in research and industry .
N1-Acetyl Triethylenetetramine Trihydrochloride has several applications across different fields:
Interaction studies involving N1-Acetyl Triethylenetetramine Trihydrochloride have focused on its binding properties with various metal ions. Research indicates that this compound effectively chelates metals such as copper, lead, and mercury, forming stable complexes that can be excreted from the body. Additionally, studies have explored its interactions with biological macromolecules, revealing potential protective effects against oxidative damage caused by reactive oxygen species .
Several compounds share structural or functional similarities with N1-Acetyl Triethylenetetramine Trihydrochloride. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Triethylenetetramine | A polyamine without acetylation | Used primarily for direct chelation without modification |
| Deferoxamine | A siderophore used for iron chelation | Specifically targets iron ions |
| D-penicillamine | A chelating agent for copper | Contains a thiol group enhancing reactivity |
| N,N,N',N'-Tetraethylthiuram disulfide | A thiuram derivative with antioxidant properties | Exhibits distinct antioxidant mechanisms |
The uniqueness of N1-Acetyl Triethylenetetramine Trihydrochloride lies in its combination of multiple amine functionalities and an acetyl group, which enhances its solubility and biological activity compared to other chelators .
The development of liquid chromatography-tandem mass spectrometry methodologies for N1-Acetyl Triethylenetetramine Trihydrochloride has focused on achieving simultaneous detection with its parent compound triethylenetetramine [3]. Research conducted by Lu et al. established that separation of analytes can be achieved using a cyano column with a mobile phase consisting of fifteen percent acetonitrile, eighty-five percent water (eighteen megaohm resistance), and zero point one percent heptafluorobutyric acid [3] [4].
The mass spectrometry detection parameters have been optimized for simultaneous monitoring at specific mass-to-charge ratio values [3]. Triethylenetetramine exhibits a molecular ion at mass-to-charge ratio 147, while N1-Acetyl Triethylenetetramine demonstrates detection at mass-to-charge ratio 189 [3] [4]. These detection parameters enable precise identification and quantification of both compounds within a single analytical run [3].
Advanced liquid chromatography-tandem mass spectrometry protocols have incorporated specific instrumental configurations for optimal separation [5]. The Phenomenex Gemini reversed-phase C18 column (3 micrometers × 50 millimeters × 2 millimeters, 110 Angstrom) protected with a Phenomenex C18 guard column has proven effective for chromatographic resolution [5]. A linear gradient system starting from ninety-eight percent of zero point one percent heptafluorobutyric acid in water and two percent of zero point one percent heptafluorobutyric acid in acetonitrile, progressing to fifty percent of each component over sixteen minutes at 200 microliters per minute, provides optimal separation conditions [5].
The mass spectrometry parameters include ion-spray voltage set at 5.5 kilovolts with nitrogen employed as curtain and nebulizer gas at flow rates of sixteen and fourteen liters per minute respectively [5]. Declustering and focusing potentials are optimized at sixty-five and two hundred volts respectively, while collision gas energy is maintained at twenty-five electron volts for effective fragmentation [5].
The liquid chromatography-tandem mass spectrometry protocols demonstrate exceptional sensitivity for N1-Acetyl Triethylenetetramine Trihydrochloride detection [3]. The method successfully enables measurement in human plasma and urine samples with high specificity [3] [4]. Internal standardization using N1-acetylspermine at mass-to-charge ratio 245 provides reliable quantitative analysis [3] [4].
Recent methodological developments have incorporated stable isotope-labeled compounds for enhanced analytical precision [6]. N1-Acetyl triethylenetetramine-d8 trihydrochloride serves as an internal standard, incorporating deuterium labeling for improved quantitation accuracy during mass spectrometric analysis [6]. This approach significantly reduces matrix effects and enhances method reliability across diverse biological matrices [6].
The optimization of liquid-phase extraction techniques for N1-Acetyl Triethylenetetramine Trihydrochloride from plasma samples requires careful consideration of multiple extraction parameters [7] [8]. Sample preparation methodologies have evolved to address the unique challenges presented by this polar metabolite in complex biological matrices [7].
Plasma sample preparation typically involves protein precipitation using organic solvents [7] [8]. Research has demonstrated that methanol-based extraction systems provide effective protein removal while maintaining analyte recovery [7]. A cold solvent mixture consisting of methanol, water, and chloroform (9:1:1, volume ratio) at minus twenty degrees Celsius has shown optimal performance for plasma extraction [7].
The extraction protocol involves mixing fifty microliters of plasma with five hundred microliters of the cold solvent mixture, followed by vortexing and centrifugation at fifteen thousand gravitational force for ten minutes at four degrees Celsius [7]. The upper phase supernatant is then divided for subsequent analytical procedures [7].
| Extraction Parameter | Optimal Condition | Recovery Efficiency |
|---|---|---|
| Solvent Ratio | Methanol:Water:Chloroform (9:1:1) | 85-95% |
| Temperature | -20°C | Enhanced stability |
| Centrifugation Force | 15,000 × g | Complete separation |
| Extraction Time | 10 minutes | Optimal efficiency |
Solid phase extraction methodologies have been developed as alternative approaches for N1-Acetyl Triethylenetetramine Trihydrochloride isolation [9]. Cation exchange resins demonstrate particular effectiveness for retaining the positively charged nitrogen-containing compound [9]. The optimization process involves conditioning the solid phase extraction cartridge, sample loading, washing steps to remove interferents, and final elution of the target analyte [9].
The solid phase extraction process enables concentration of analytes while removing matrix components that could interfere with subsequent analysis [9]. This approach provides enhanced sensitivity by allowing preconcentration of the target compound from larger sample volumes [9]. Additionally, solid phase extraction reduces ion suppression effects commonly encountered in liquid chromatography-tandem mass spectrometry analysis of biological samples [9].
Liquid-liquid extraction techniques have been investigated for N1-Acetyl Triethylenetetramine Trihydrochloride isolation from plasma matrices [10] [11]. These methods utilize partitioning between immiscible liquid phases to achieve analyte separation from biological interferents [10]. Ethyl acetate has demonstrated effectiveness as an extraction solvent, providing recovery rates ranging from sixty to ninety-eight percent depending on optimization conditions [10].
The liquid-liquid extraction process involves pH adjustment of plasma samples to optimize analyte partitioning, followed by addition of organic extraction solvent [10] [11]. Multiple extraction cycles may be employed to maximize recovery efficiency [10]. The organic phase containing the extracted analyte is then concentrated and reconstituted in appropriate mobile phase for analytical determination [10] [11].
Bioanalytical method validation for N1-Acetyl Triethylenetetramine Trihydrochloride requires comprehensive assessment of multiple performance parameters to ensure method suitability for pharmacokinetic applications [12] [13]. Validation studies must demonstrate that analytical methods meet stringent criteria for accuracy, precision, selectivity, sensitivity, and stability [12] [14].
Method validation protocols establish accuracy requirements within eighty-five to one hundred fifteen percent of nominal concentrations across the analytical range [12] [14]. Precision assessments include both intra-day and inter-day variability measurements, with coefficient of variation values not exceeding fifteen percent for quality control samples [12] [14]. For lower limit of quantification determinations, precision and accuracy criteria may be relaxed to twenty percent [12] [14].
Validation experiments typically include minimum three independent analytical runs conducted over several days [12]. Each validation run incorporates calibration curves and multiple quality control concentrations analyzed in replicates [12]. The validation design ensures comprehensive assessment of method performance under varied analytical conditions [12].
| Validation Parameter | Acceptance Criteria | N1-Acetyl Triethylenetetramine Performance |
|---|---|---|
| Accuracy | 85-115% of nominal | 96.0-109.6% |
| Precision (CV) | ≤15% | ≤13.9% |
| Matrix Effect | 85-115% | 92.2-103.8% |
| Recovery | No specific requirement | 98.5-106.8% |
| LLOQ | Signal-to-noise ≥5 | 0.5 ng/mL achievable |
Selectivity validation requires demonstration that analytical methods can distinguish N1-Acetyl Triethylenetetramine Trihydrochloride from endogenous plasma components and potential interferents [12] [14]. Testing involves analysis of blank plasma samples from multiple sources, including normal, lipemic, and hemolyzed samples [12]. The method must demonstrate absence of interfering peaks at retention times corresponding to the target analyte and internal standard [12].
Specificity assessments include evaluation of potential cross-reactivity with structurally related compounds [12]. For N1-Acetyl Triethylenetetramine Trihydrochloride, this includes testing against the parent compound triethylenetetramine and other polyamine metabolites [5]. Mass spectrometry techniques provide enhanced specificity through characteristic fragmentation patterns and accurate mass measurements [5].
Sensitivity determinations establish the lower limit of quantification for N1-Acetyl Triethylenetetramine Trihydrochloride in biological matrices [12] [14]. The lower limit of quantification represents the lowest concentration that can be measured with acceptable accuracy and precision [12]. Signal-to-noise ratios of at least five-to-one are typically required for reliable quantification [12].
Advanced liquid chromatography-tandem mass spectrometry methodologies have achieved lower limit of quantification values in the nanogram per milliliter range for N1-Acetyl Triethylenetetramine Trihydrochloride [15] [11]. These sensitivity levels are adequate for pharmacokinetic studies where metabolite concentrations may be substantially lower than parent drug levels [15].
Stability validation encompasses assessment of N1-Acetyl Triethylenetetramine Trihydrochloride stability under various storage and processing conditions [12] [5]. Critical stability parameters include freeze-thaw stability, bench-top stability, autosampler stability, and long-term storage stability [12].
Research has revealed that N1-Acetyl Triethylenetetramine Trihydrochloride undergoes intramolecular acetyl group migration under acidic conditions [5]. This chemical rearrangement from the N1 position to the N3 position occurs in acidified high-performance liquid chromatography sample matrices [5]. Understanding this stability characteristic is crucial for method development and sample handling protocols [5].
The acetyl migration process has been confirmed through nuclear magnetic resonance spectroscopy and liquid chromatography-tandem mass spectrometry analysis [5]. Fresh standard samples must be prepared before analysis, and neutralization procedures may be required to prevent degradation during sample processing [5]. These stability considerations directly impact method validation requirements and analytical protocols for pharmacokinetic studies [5].
Matrix effect assessment determines the influence of biological matrix components on analyte quantification [12] [16]. For N1-Acetyl Triethylenetetramine Trihydrochloride, matrix effects are evaluated by comparing analyte responses in biological matrix versus pure solvent [16]. Matrix factors should demonstrate precision not exceeding fifteen percent across multiple matrix sources [16].